E3 ligase Ligand-Linker Conjugates 12

Catalog No.
S006861
CAS No.
M.F
C30H43N7O7S
M. Wt
645.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
E3 ligase Ligand-Linker Conjugates 12

Product Name

E3 ligase Ligand-Linker Conjugates 12

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Molecular Formula

C30H43N7O7S

Molecular Weight

645.8 g/mol

InChI

InChI=1S/C30H43N7O7S/c1-20-26(45-19-33-20)22-7-5-21(6-8-22)16-32-28(40)24-15-23(38)17-37(24)29(41)27(30(2,3)4)35-25(39)18-44-14-13-43-12-11-42-10-9-34-36-31/h5-8,19,23-24,27,38H,9-18H2,1-4H3,(H,32,40)(H,35,39)/t23-,24+,27-/m1/s1

InChI Key

MZOMHQGOVGODTD-ONBPZOJHSA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN=[N+]=[N-])O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN=[N+]=[N-])O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCN=[N+]=[N-])O

Description

E3 ligase Ligand-Linker Conjugates 12 is a synthesized compound that incorporates an E3 ligase ligand and a linker used in PROTAC technology.

E3 Ligase Ligand-Linker Conjugate 12 is a key intermediate in the synthesis of Proteolysis Targeting Chimeric Molecules (PROTACs) []. PROTACs are a novel class of drugs that hijack the cell's natural protein degradation machinery to target and eliminate specific proteins.

Mechanism of Action:

  • E3 Ligase Recruitment

    E3 Ligase Ligand-Linker Conjugate 12 contains a ligand that binds to a specific E3 ubiquitin ligase, such as Cereblon (CRBN) []. This recruits the E3 ligase to the vicinity of the target protein.

  • Target Protein Binding

    The linker in the conjugate acts as a spacer and connects the E3 ligase ligand to a moiety that binds to the target protein of interest. This moiety can be a known inhibitor, antibody fragment, or other ligand specific to the target protein.

  • Ubiquitination and Degradation

    When the PROTAC (formed by the conjugation of E3 Ligase Ligand-Linker Conjugate 12 with the target protein ligand) brings the target protein in close proximity to the E3 ligase, the E3 ligase transfers ubiquitin molecules onto the target protein. Ubiquitination marks the protein for degradation by the proteasome, leading to its removal from the cell [].

Scientific Research Applications:

E3 Ligase Ligand-Linker Conjugate 12 offers a valuable tool for researchers due to its potential for:

  • Targeted Protein Degradation

    By linking different target protein ligands to E3 Ligase Ligand-Linker Conjugate 12, scientists can develop PROTACs to degrade a wide range of disease-associated proteins [].

  • Drug Discovery

    PROTACs based on E3 Ligase Ligand-Linker Conjugate 12 can be used to validate new drug targets and identify novel therapeutic strategies for diseases where traditional inhibitors have failed [].

  • Chemical Biology

    E3 Ligase Ligand-Linker Conjugate 12 can be a valuable tool to study protein function by selectively degrading proteins of interest and observing the resulting cellular effects [].

Limitations and Future Directions:

While E3 Ligase Ligand-Linker Conjugate 12 holds promise for targeted protein degradation, there are still challenges to overcome. These include optimizing linker design for potency and selectivity, improving the targeting range of PROTACs, and ensuring their efficacy and safety in vivo [].

E3 ligase Ligand-Linker Conjugate 12 is a specialized chemical compound designed for use in the development of Proteolysis Targeting Chimeras, commonly known as PROTACs. This compound plays a critical role in targeting specific proteins for degradation within cells. The conjugate consists of a ligand that specifically binds to an E3 ubiquitin ligase, such as Cereblon, and a linker that connects this ligand to another moiety that binds to the target protein. This configuration allows for the recruitment of the E3 ligase to the vicinity of the target protein, facilitating its ubiquitination and subsequent degradation by the proteasome .

E3 Ligase 12 plays a crucial role in the mechanism of action of PROTACs:

  • Target Binding: The ligand attached to the PROTAC (not present in E3 Ligase 12) binds to the target protein with high affinity.
  • Bridging: The linker in the PROTAC allows the target protein and the E3 ligase to come into close proximity.
  • Ubiquitination: The E3 ligase ligand in the PROTAC recruits and activates the E3 ubiquitin ligase enzyme.
  • Protein Degradation: The E3 ligase then transfers ubiquitin molecules to the target protein, marking it for degradation by the proteasome, a cellular machinery that breaks down unwanted proteins.
Involving E3 ligase Ligand-Linker Conjugate 12 occur during the synthesis of PROTACs and their action within biological systems. The conjugate enables the formation of a ternary complex consisting of the E3 ligase, the target protein, and the linker. Upon binding, the E3 ligase transfers ubiquitin molecules onto the target protein. This ubiquitination marks the protein for degradation, leading to its removal from cellular environments .

E3 ligase Ligand-Linker Conjugate 12 exhibits significant biological activity through its ability to induce targeted protein degradation. By employing PROTACs based on this conjugate, researchers can selectively degrade proteins associated with various diseases, including cancer and neurodegenerative disorders. The selective degradation mechanism allows for potential therapeutic interventions where traditional inhibitors fail, providing a novel approach to drug discovery and development .

The synthesis of E3 ligase Ligand-Linker Conjugate 12 typically involves several key steps:

  • Ligand Synthesis: The first step is synthesizing the ligand that specifically binds to an E3 ubiquitin ligase.
  • Linker Attachment: A linker, often composed of polyethylene glycol (PEG) or other suitable spacers, is then attached to the ligand.
  • Target Protein Moiety Conjugation: Finally, a moiety that binds to the target protein is conjugated to the linker.

The choice of linker length and composition can significantly influence the solubility and efficacy of the resulting PROTAC .

E3 ligase Ligand-Linker Conjugate 12 has numerous applications in biomedical research and drug development:

  • Targeted Protein Degradation: It facilitates the development of PROTACs aimed at degrading disease-associated proteins.
  • Therapeutic Development: The compound can be used to validate new drug targets and explore novel therapeutic strategies.
  • Functional Studies: Researchers can utilize this conjugate to selectively degrade specific proteins and study their biological functions and roles in cellular processes .

Interaction studies involving E3 ligase Ligand-Linker Conjugate 12 focus on its binding affinity with various E3 ligases and target proteins. These studies are crucial for understanding how effectively the conjugate can recruit E3 ligases to target proteins and facilitate their degradation. Techniques such as surface plasmon resonance or fluorescence resonance energy transfer may be employed to characterize these interactions quantitatively .

E3 ligase Ligand-Linker Conjugate 12 shares similarities with several other compounds used in targeted protein degradation. Below is a comparison highlighting its uniqueness:

Compound NameKey FeaturesUnique Aspects
cIAP1 Ligand-Linker ConjugatesIncorporates an IAP ligand for E3 ubiquitin ligaseFocuses on different E3 ligases compared to E3 Ligase Ligand-Linker Conjugate 12
Thalidomide-O PEG4 Propionic AcidUtilizes thalidomide as a ligandSpecificity towards Cereblon; different linker structure
Pomalidomide PEG4 Phenyl AmineCombines pomalidomide with a phenyl amine linkerVariability in linker chemistry affects solubility and efficacy

E3 ligase Ligand-Linker Conjugate 12 is distinct due to its specific design tailored for optimal interaction with certain E3 ligases like Cereblon, combined with versatile linker options that enhance its application in PROTAC technology.

XLogP3

2.8

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

3

Exact Mass

645.29446791 g/mol

Monoisotopic Mass

645.29446791 g/mol

Heavy Atom Count

45

Dates

Modify: 2023-08-15
[1]. WO/2016/146985A1[2]. Zengerle M, et al. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4. ACS Chem Biol. 2015 Aug 21;10(8):1770-7.

Explore Compound Types